REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].F[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[N+:17]([O-])=O.[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24][OH:25].CC(C)([O-])C.[K+]>C1COCC1>[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24][O:25][C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[NH2:17] |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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CN(CCCO)C
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated with a reflux condenser under nitrogen for 12 h
|
Duration
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12 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a fritted funnel into a flask
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Type
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CUSTOM
|
Details
|
resulting in an orange solution
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Type
|
TEMPERATURE
|
Details
|
The solution was warmed to ambient temperature
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting brown oil was partitioned between saturated aqueous NaHCO3 and methylene chloride
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted three times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC1=C(C=C(C=C1)C(F)(F)F)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |